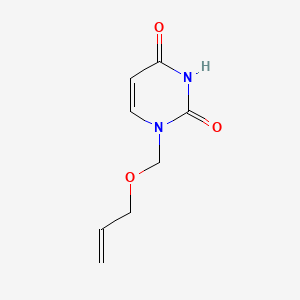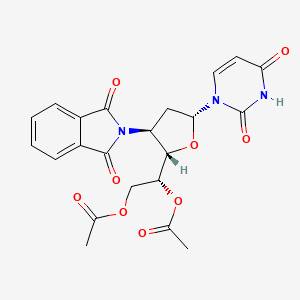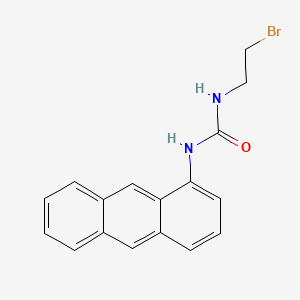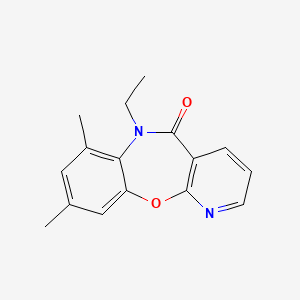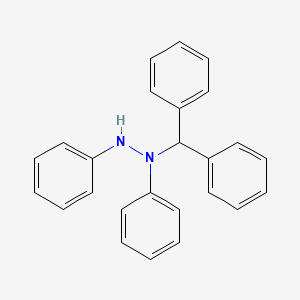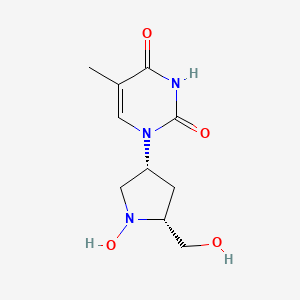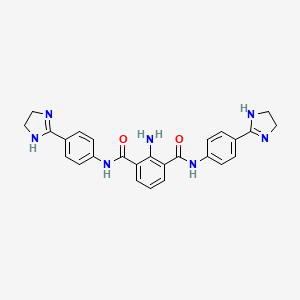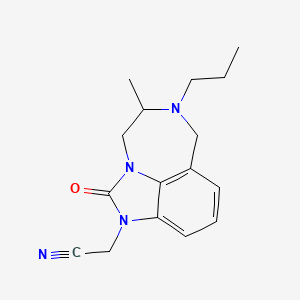
(+-)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile is a complex organic compound with a unique structure that combines elements of imidazole and benzodiazepine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodiazepine Moiety: This step involves the formation of the benzodiazepine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzodiazepine derivatives and imidazole-containing molecules. Examples include:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Midazolam: Another benzodiazepine used as a sedative.
Imidazole: A simpler compound that forms the basis for many biologically active molecules.
Uniqueness
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile is unique due to its combined imidazole and benzodiazepine structure, which may confer distinct biological activities and chemical properties not found in simpler compounds.
Eigenschaften
CAS-Nummer |
136723-05-2 |
|---|---|
Molekularformel |
C16H20N4O |
Molekulargewicht |
284.36 g/mol |
IUPAC-Name |
2-(11-methyl-2-oxo-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-3-yl)acetonitrile |
InChI |
InChI=1S/C16H20N4O/c1-3-8-18-11-13-5-4-6-14-15(13)20(10-12(18)2)16(21)19(14)9-7-17/h4-6,12H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
FAOJYYOIQSZWMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC2=C3C(=CC=C2)N(C(=O)N3CC1C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




